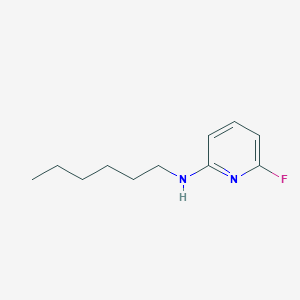

6-fluoro-N-hexylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-fluoro-N-hexylpyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and a hexylamine group attached to the nitrogen atom at the 2nd position. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-hexylpyridin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-hexylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-fluoro-N-hexylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-N-hexylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The hexylamine group may facilitate the compound’s penetration into cells, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

6-fluoropyridine: Lacks the hexylamine group, making it less lipophilic and potentially less bioactive.

N-hexylpyridin-2-amine: Lacks the fluorine atom, which may reduce its ability to interact with biological targets.

Uniqueness

6-fluoro-N-hexylpyridin-2-amine is unique due to the presence of both the fluorine atom and the hexylamine group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

6-Fluoro-N-hexylpyridin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 6-position of a pyridine ring, which is substituted with a hexyl group at the nitrogen atom. This modification is significant for its biological activity as fluorinated compounds often exhibit enhanced potency and selectivity due to their unique electronic properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, fluorinated pyridines have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

- Anticancer Potential : Research into related pyridine derivatives has demonstrated significant anticancer activity. Compounds within this class have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

- Neuroprotective Effects : There is growing evidence that certain pyridine derivatives can act as neuroprotective agents. They may inhibit monoamine oxidases (MAOs), which are involved in the oxidative degradation of neurotransmitters, thus potentially enhancing neurotransmitter levels and providing protection against neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The introduction of the fluorine atom at the 6-position of the pyridine ring is crucial for enhancing the compound's biological activity. The SAR studies suggest that:

- Fluorination increases lipophilicity, which can improve cell membrane permeability.

- Alkyl chain length (like hexyl) influences the binding affinity to biological targets, with longer chains generally enhancing activity due to increased hydrophobic interactions.

Case Study 1: Antimicrobial Activity

A study evaluated various pyridine derivatives, including those similar to this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that fluorinated compounds exhibited lower Minimum Inhibitory Concentrations (MICs) compared to their non-fluorinated counterparts, highlighting the importance of fluorine substitution for antimicrobial efficacy .

Case Study 2: Anticancer Properties

In a comparative analysis of several pyridine derivatives against glioblastoma cell lines, compounds structurally related to this compound showed IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, corroborated by flow cytometry and Western blot analyses .

Research Findings Summary Table

Properties

Molecular Formula |

C11H17FN2 |

|---|---|

Molecular Weight |

196.26 g/mol |

IUPAC Name |

6-fluoro-N-hexylpyridin-2-amine |

InChI |

InChI=1S/C11H17FN2/c1-2-3-4-5-9-13-11-8-6-7-10(12)14-11/h6-8H,2-5,9H2,1H3,(H,13,14) |

InChI Key |

LSOOPDSBAHVWPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=NC(=CC=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.